molecular formula C8H8N2O3 B8720927 2-Amino-2-nitro-1-phenylethanone

2-Amino-2-nitro-1-phenylethanone

Cat. No. B8720927
M. Wt: 180.16 g/mol
InChI Key: ZFOFCSUJANQIFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-nitro-1-phenylethanone is a useful research compound. Its molecular formula is C8H8N2O3 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-2-nitro-1-phenylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-nitro-1-phenylethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Amino-2-nitro-1-phenylethanone

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

2-amino-2-nitro-1-phenylethanone

InChI

InChI=1S/C8H8N2O3/c9-8(10(12)13)7(11)6-4-2-1-3-5-6/h1-5,8H,9H2

InChI Key

ZFOFCSUJANQIFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 16.3 g of isatoic anhydride (100 mmol) and 26.5 g (250 mmol) of anhydrous sodium carbonate is heated in 140 ml of hexamethylphosphoric triamide to 75°-80° C. and a solution of 10.8 ml of nitromethane (d=1.134; 200 mmol) in 50 ml of hexamethylphosphoric triamide is added dropwise in the course of one hour. The reaction mixture is stirred for 12 hours at the given temperature, allowed to cool, then poured into 400 ml of water and the resultant solution is extracted with four 200 ml portions of chloroform (in order to recover the solvent). Thereafter the aqueous layer is adjusted to a pH of 2 by adding concentrated hydrochloric acid and the product is extracted with methylene chloride (4 extracts of 150 ml). The combined extracts are washed with an aqueous solution of sodium chloride, dried over sodium sulphate, concentrated to approx. 50 ml and passed through a column of 160 g of silica gel (silica gel 60, Merck, granular size 0.063 to 0.200 mm). The eluate is concentrated and yields 6.8 g of ω-nitro-amino-acetophenone with a melting point of 110°-111° C.
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
140 mL
Type
reactant
Reaction Step Four

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